molecular formula C13H17N3OS B1419948 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1204296-73-0

4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole

Cat. No. B1419948
CAS RN: 1204296-73-0
M. Wt: 263.36 g/mol
InChI Key: YTUCMIXTHHCBPA-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It is a hybrid compound consisting of isothiazole and piperazine moieties . The compound has been characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole is characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The InChI code is 1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.34 . Its IUPAC name is methyl 2-(1-piperazinyl)-1,3-benzothiazol-4-yl ether . The compound is solid in physical form .

Scientific Research Applications

Antimicrobial Activity

4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole derivatives have been explored for their antimicrobial properties. Research by Patel, Agravat, and Shaikh (2011) synthesized a series of compounds including benzothiazole derivatives that demonstrated variable and modest activity against strains of bacteria and fungi. This points to the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Effects

A study by Kumar et al. (2014) focused on the synthesis of 4-thiazolidinone, pyridine, and piperazine-based conjugates and their antiproliferative effects on human leukemic cells. They identified a compound with significant cytotoxicity, suggesting the potential of these derivatives in cancer research (Kumar et al., 2014).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic properties. The study indicates the potential of benzothiazole derivatives as effective agents in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Characterization

A research by Kumara et al. (2017) involved the synthesis and characterization of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, providing insights into their molecular structure and potential reactive sites. This type of research is crucial for understanding how these compounds can be modified and used in various scientific applications (Kumara et al., 2017).

Antitubercular Activity

Naidu et al. (2016) synthesized and evaluated various benzo[d]isoxazole derivatives linked to piperazine for their anti-tubercular activity. They found some compounds with moderate to very good activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Naidu et al., 2016).

properties

IUPAC Name

4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-9-3-4-10(17-2)11-12(9)18-13(15-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUCMIXTHHCBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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